
Methylphosphonate(1-)
Descripción general
Descripción
Methylphosphonate(1-) is an organophosphonate oxoanion that is the conjugate base of methylphosphonic acid, obtained by deprotonation of one of the two phosphonate OH groups. It is a conjugate base of a methylphosphonic acid. It is a conjugate acid of a methylphosphonate(2-).
Aplicaciones Científicas De Investigación
Molecular Basis and Clinical Applications
Bisphosphonates and Cancer : Bisphosphonates, related to methylphosphonate(1-), show potential anticancer activity, affecting non-osteoclast cells. Their molecular interactions, particularly with nitrogen-containing bisphosphonates, involve cytotoxic compounds like ApppI, impacting cellular mechanisms like apoptosis, cell proliferation, and angiogenesis (Green & Clézardin, 2010).
Bisphosphonates in Metabolic Bone Diseases : Bisphosphonates, chemically related to methylphosphonate(1-), are key in treating metabolic bone diseases. They target bone mineral and inhibit osteoclast function, aiding in conditions like osteoporosis and tumor-induced bone destruction (Rogers et al., 2000).
Biochemical Mechanisms and Structural Studies
DNA Hybridization and Structural Impact : Methylphosphonate oligonucleotides, with chirality introduced via a methyl group in the backbone, show different hybridization abilities. Their structure and dynamics in heteroduplexes have been explored, providing insights into nucleic acid interactions and potential therapeutic applications (Thiviyanathan et al., 2002).
Clodronate's Molecular Mechanism : Clodronate, a bisphosphonate similar to methylphosphonate(1-), is metabolized to cytotoxic compounds impacting mitochondrial functions, providing insights into its mechanism of action in inhibiting bone resorption and inducing apoptosis in osteoclasts (Lehenkari et al., 2002).
Bisphosphonate Development and Potency : The development of bisphosphonates, structurally similar to methylphosphonate(1-), involved modifications leading to potent compounds like zoledronic acid. These developments highlight the intricate structure-activity relationships and potential for therapeutic applications (Widler et al., 2002).
Microbial and Cellular Interactions
Phosphonate Enantiomers and Fungal Systems : Research on phosphonate derivatives, including those structurally related to methylphosphonate(1-), shows their biological interactions with cells, impacting enzyme activities. Their optical configurations play a crucial role in these interactions (Serafin-Lewańczuk et al., 2021).
Bisphosphonates in Clinical Practice : Bisphosphonates, chemically akin to methylphosphonate(1-), have a primary role in treating osteoclast-mediated bone loss. Understanding their mechanism helps in addressing conditions like osteoporosis and Paget's disease (Drake et al., 2008).
Applications in Material Science and Safety
- Flame Retardant Additives : Dimethyl methylphosphonate (DMMP), a derivative of methylphosphonate(1-), shows potential as a flame retardant additive in lithium-ion battery electrolytes. Its addition significantly reduces flammability, indicating its utility in enhancing battery safety (Xiang et al., 2007).
Propiedades
IUPAC Name |
hydroxy(methyl)phosphinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACKEPLHDIMKIO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O3P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.014 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylphosphonate(1-) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B1259489.png)

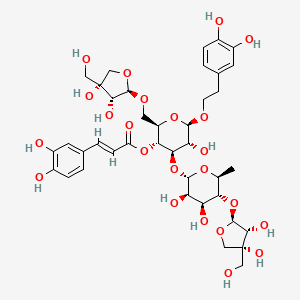

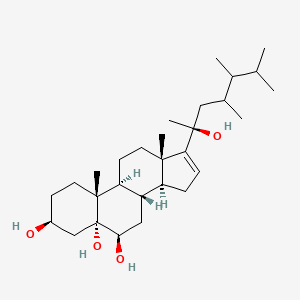

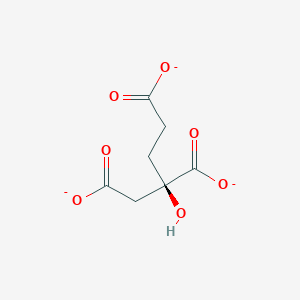
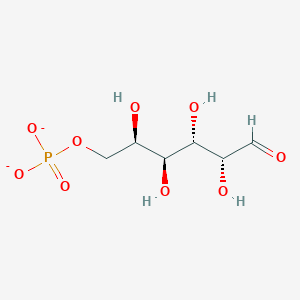
![[(8R,9S,10S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate](/img/structure/B1259503.png)
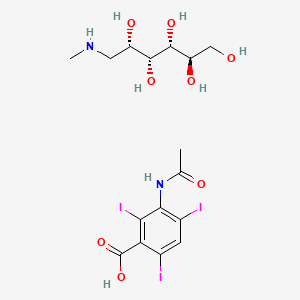
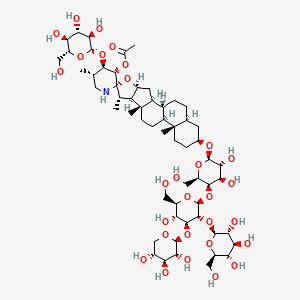

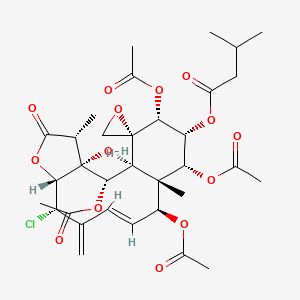
![[(5aS,5bR,7aR,9R,10R,11aS,11bS)-11a-(hydroxymethyl)-3a,5a,5b,8,8-pentamethyl-1-oxo-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6,7,7a,9,10,11,11b,12,13-dodecahydro-2H-cyclopenta[a]chrysen-10-yl] acetate](/img/structure/B1259512.png)